![molecular formula C7H16ClNO B2934749 2-(Piperidin-2-yl)ethanol hydrochloride CAS No. 1215020-95-3](/img/structure/B2934749.png)
2-(Piperidin-2-yl)ethanol hydrochloride
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Overview
Description
“2-(Piperidin-2-yl)ethanol hydrochloride” is a chemical compound with the molecular formula C7H16ClNO . It is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “2-(Piperidin-2-yl)ethanol hydrochloride” includes a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Piperidin-2-yl)ethanol hydrochloride” include its molecular formula (C7H16ClNO), average mass (165.661 Da), and monoisotopic mass (165.092041 Da) .Scientific Research Applications
Molecular Interactions and Complex Formation
2-(1-Piperidine)ethanol (PEt) demonstrates significant potential in forming hydrogen-bonded complexes, as illustrated by its interaction with 2,6-dichloro-4-nitrophenol (DCNP). These complexes are characterized by cooperative hydrogen bonds, showcasing the ability of PEt to engage in intricate molecular arrangements. This property is critical for understanding molecular interactions in various scientific fields, including materials science and pharmaceuticals (Dega-Szafran et al., 2019).
Synthesis Applications
PEt serves as a valuable precursor in synthetic chemistry. Its structural characteristics, such as the stereocenter at the 2-position of the piperidine skeleton and the presence of an easily-functionalizable alcohol group, make it a versatile starting material. This is particularly evident in its use for the enantioselective synthesis of various natural and synthetic compounds, highlighting its utility in complex synthetic pathways (Perdicchia et al., 2015).
Enzymatic Kinetic Resolution
The enantioselective synthesis of 2-piperidineethanol showcases its significance in producing enantiomerically pure compounds. The enzymatic kinetic resolution of this compound underscores its utility in generating substances with specific stereochemistry, crucial for the pharmaceutical industry and materials science (Perdicchia et al., 2015).
Materials Science and Polymer Chemistry
In the realm of materials science and polymer chemistry, 2-(pyridin-2-yl)ethanol, a related compound, serves as an innovative protecting group for methacrylic acid (MAA). This application is significant for the development of polymers with specific functionalities, demonstrating the broader utility of piperidine-ethanol derivatives in creating advanced materials (Elladiou & Patrickios, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Piperidine derivatives, which this compound is a part of, are known to play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can have various modes of action depending on their structure and the specific targets they interact with .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biochemical reactions .
Result of Action
Piperidine derivatives are known to have various biological and pharmacological activities .
properties
IUPAC Name |
2-piperidin-2-ylethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c9-6-4-7-3-1-2-5-8-7;/h7-9H,1-6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOCPKDUBFJADK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCO.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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